molecular formula C14H18N6O4 B2519556 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034412-41-2

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2519556
CAS No.: 2034412-41-2
M. Wt: 334.336
InChI Key: WXUHMRFFPNBYRL-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, a morpholine group, and an isoxazole ring, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazine core. The reaction conditions often require the use of strong bases, such as sodium carbonate, and organic solvents like 1,4-dioxane. The morpholine group is introduced through nucleophilic substitution reactions, and the isoxazole ring is formed through cyclization reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of microwave irradiation has been shown to improve reaction times and yields, making it a viable method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Introduction of various functional groups, such as halides and alkyl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

  • Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate

Uniqueness: N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c1-9-7-10(19-24-9)12(21)15-8-11-16-13(18-14(17-11)22-2)20-3-5-23-6-4-20/h7H,3-6,8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUHMRFFPNBYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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